molecular formula C11H24N2O B1423074 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine CAS No. 1251328-62-7

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Cat. No.: B1423074
CAS No.: 1251328-62-7
M. Wt: 200.32 g/mol
InChI Key: AMSJCLFYWQBSTK-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the piperidine derivative class of heterocyclic organic compounds, characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms. The compound is systematically classified under the Chemical Abstracts Service number 1251328-62-7, providing its unique identifier within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound's official designation is 1-(3-ethoxypropyl)-3-methyl-4-piperidinamine.

The molecular formula C₁₁H₂₄N₂O reflects the compound's composition, with a molecular weight of 200.32 grams per mole. The structural complexity is further characterized by specific stereochemical arrangements that define its three-dimensional configuration and chemical behavior. The compound's nomenclature reflects its substitution pattern on the piperidine ring, with an ethoxypropyl group attached to the nitrogen at position 1, a methyl group at position 3, and an amine functional group at position 4.

The systematic naming convention for this compound follows established protocols for piperidine derivatives, where positional numbering begins at the nitrogen atom and proceeds around the ring. This nomenclature system ensures precise identification and communication within the scientific community, particularly important given the vast number of possible piperidine derivatives and their structural variations.

Chemical Property Value Reference
Chemical Abstracts Service Number 1251328-62-7
Molecular Formula C₁₁H₂₄N₂O
Molecular Weight 200.32 g/mol
International Union of Pure and Applied Chemistry Name 1-(3-ethoxypropyl)-3-methyl-4-piperidinamine

Historical Context in Piperidine Chemistry

The development of this compound must be understood within the broader historical framework of piperidine chemistry, which began with the pioneering work of nineteenth-century chemists. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson, followed by independent work in 1852 by French chemist Auguste Cahours, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology for piperidine chemistry.

The historical progression from simple piperidine to complex derivatives like this compound represents over 170 years of chemical evolution and synthetic advancement. The original industrial production method, involving the hydrogenation of pyridine over molybdenum disulfide catalysts, provided the foundation for large-scale piperidine availability that enabled subsequent derivative synthesis. This historical development pathway demonstrates the progression from natural product isolation to synthetic methodology development.

The emergence of piperidine derivatives as significant synthetic targets reflects the growing recognition of their importance in pharmaceutical applications and their prevalence in natural alkaloids. The scientific literature indicates that piperidine-containing compounds have become one of the most important synthetic medicinal building blocks for drug construction. The historical context reveals that over 7000 piperidine-related papers were published during the last five years according to scientific databases, demonstrating the continued vitality of this research area.

The specific development of substituted piperidines like this compound represents the modern phase of piperidine chemistry, where precise structural modifications enable targeted property optimization. This evolution from simple parent compounds to sophisticated derivatives illustrates the maturation of heterocyclic chemistry as a discipline and its increasing sophistication in addressing complex synthetic challenges.

Structural Significance in Heterocyclic Compound Research

The structural architecture of this compound embodies several key principles that define its significance within heterocyclic compound research. The piperidine core represents a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state, providing a flexible yet defined structural framework. This fundamental architecture allows for diverse substitution patterns that can dramatically alter the compound's chemical and biological properties.

The specific substitution pattern observed in this compound demonstrates the strategic incorporation of functional groups to achieve desired chemical properties. The ethoxypropyl substituent at the nitrogen position introduces an extended alkyl chain with ether functionality, potentially influencing solubility characteristics and molecular interactions. The methyl group at position 3 provides steric considerations that affect molecular conformation and reactivity patterns, while the amine group at position 4 introduces additional hydrogen bonding capabilities and potential sites for further chemical modification.

The structural significance extends to the compound's three-dimensional configuration, as represented by its International Chemical Identifier key AMSJCLFYWQBSTK-UHFFFAOYSA-N. This unique structural fingerprint reflects the specific spatial arrangement of atoms and bonds that determines the compound's chemical behavior and potential interactions with other molecules. The Simplified Molecular Input Line Entry System representation CCOCCCN1CCC(C(C1)C)N provides a linear notation that captures the structural connectivity and enables computational analysis.

The compound's structural features position it within the broader context of heterocyclic compound research, where the systematic modification of ring systems and substituents enables the exploration of structure-activity relationships. This approach has proven particularly valuable in pharmaceutical research, where minor structural modifications can result in significant changes in biological activity and therapeutic potential.

Structural Feature Description Chemical Significance
Piperidine Core Six-membered heterocycle with nitrogen Provides flexible framework for substitution
Ethoxypropyl Substituent Extended alkyl chain with ether group Influences solubility and molecular interactions
Methyl Group at Position 3 Small alkyl substituent Affects steric properties and conformation
Amine Group at Position 4 Primary amine functionality Enables hydrogen bonding and further modification

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound reflects the compound's position within the rapidly expanding field of piperidine derivative chemistry. Current research activities encompass both fundamental investigations into the compound's chemical properties and applied research exploring potential practical applications. The compound's availability through specialized chemical suppliers indicates its recognition as a valuable research tool and potential pharmaceutical intermediate.

Research applications for this compound span multiple domains within organic chemistry and pharmaceutical sciences. The compound serves as a versatile building block for more complex molecular architectures, enabling researchers to explore structure-activity relationships and develop new synthetic methodologies. The presence of multiple functional groups within the molecule provides numerous sites for chemical modification, making it an attractive starting material for library synthesis and combinatorial chemistry approaches.

The current research emphasis on piperidine derivatives reflects their documented importance in pharmaceutical applications, with piperidine-containing compounds representing one of the most important synthetic medicinal blocks for drug construction. This broader context suggests that this compound may serve as either a direct pharmaceutical intermediate or as a model compound for studying the chemical and biological properties of related structures.

Recent advances in piperidine synthesis methodology have expanded the toolkit available for preparing complex derivatives like this compound. These developments include multicomponent reactions, cyclization strategies, and functionalization techniques that enable efficient access to structurally diverse piperidine derivatives. The compound's commercial availability through multiple suppliers suggests that it has found practical applications in research settings, likely serving as a synthetic intermediate or biological probe.

The research landscape also encompasses computational studies that utilize the compound's well-defined structure to explore theoretical aspects of piperidine chemistry. Predicted collision cross-section data for various adduct forms of the compound indicate its utility in analytical chemistry applications, particularly in mass spectrometry-based studies. These computational approaches complement experimental investigations and provide insights into the compound's behavior under various analytical conditions.

Research Domain Application Significance
Synthetic Chemistry Building block for complex molecules Enables structure-activity relationship studies
Pharmaceutical Research Potential drug intermediate Contributes to medicinal chemistry programs
Analytical Chemistry Mass spectrometry studies Provides analytical reference standards
Computational Chemistry Theoretical investigations Advances understanding of piperidine properties

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJCLFYWQBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CCC(C(C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in biological studies to investigate the interaction of piperidine derivatives with biological targets.

  • Medicine: The compound may serve as a precursor for the development of new drugs, particularly those targeting central nervous system disorders.

  • Industry: It is utilized in the production of various industrial chemicals, including solvents and plasticizers.

Mechanism of Action

The mechanism by which 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with receptors or enzymes in the body, modulating biological pathways. The molecular targets and pathways involved would be specific to the biological or medical application being studied.

Comparison with Similar Compounds

Key Observations:

Piperidine vs. Bicyclic Derivatives: The target compound’s piperidine scaffold contrasts with 3,7-diazabicyclo[3.3.1]nonane derivatives (e.g., compound 6 in ), which exhibit a rigid "chair-chair" conformation due to their bicyclic framework. This rigidity may enhance receptor binding specificity compared to the more flexible piperidine backbone . Bicyclic derivatives are synthesized via multi-step processes involving Mannich cyclocondensation and Wolff-Kischner reduction, whereas the target compound’s synthesis appears less complex .

Substituent Effects: The 3-ethoxypropyl group is common across several compounds (e.g., bicyclic nonanes, pyrrolinones), suggesting its role in modulating lipophilicity and solubility. For instance, β-cyclodextrin complexes of bicyclic nonanes improve aqueous solubility . Methyl groups (as in the target compound) vs. cyclopropanmethyl (in bicyclic derivatives) influence steric hindrance and metabolic stability. Cyclopropane rings may enhance resistance to oxidative degradation .

Biological Activity: Antimicrobial Activity: Pyrrolinone derivatives with 3-ethoxypropyl substituents (e.g., ) show antimicrobial properties, likely due to interactions with bacterial membranes or enzymes. The target compound lacks reported activity in this domain . CNS Potential: Bicyclic amines (e.g., 3,7-diazabicyclo[3.3.1]nonanes) are explored for central nervous system (CNS) applications, as their conformation may enhance blood-brain barrier penetration .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (149.1–158.3 Ų) suggest a compact structure compared to larger bicyclic derivatives, which may exhibit higher CCS due to their rigid, extended frameworks. However, direct CCS data for analogs are unavailable .
  • Solubility: Bicyclic nonanes form inclusion complexes with β-cyclodextrins, achieving 80–90% recovery in purification steps, whereas the target compound’s solubility profile remains uncharacterized .

Pharmacological Implications

  • Target Selectivity : The piperidine scaffold is prevalent in neuromodulators (e.g., SSRIs), but the ethoxypropyl and methyl substituents in the target compound may redirect activity toward other targets, such as GPCRs or ion channels.
  • Metabolic Stability : Ethoxy groups are susceptible to oxidative metabolism, whereas cyclopropane substituents (in bicyclic analogs) may confer stability, as seen in pharmaceuticals like selegiline .

Biological Activity

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H24_{24}N2_2O
  • SMILES : CCOCCCN1CCC(C(C1)C)N
  • InChI : InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3

This compound features a piperidine ring with an ethoxypropyl side chain and a methyl group, which may influence its interaction with biological targets.

Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity.
  • CNS Activity : Due to its piperidine structure, it is hypothesized that the compound may exhibit central nervous system (CNS) effects, potentially acting as a modulator of neurotransmitter systems.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is thought to interact with specific receptors or enzymes involved in neurotransmission and microbial resistance.

Case Studies and Experimental Data

A review of the literature reveals limited but promising findings regarding the biological activity of this compound. Notable studies include:

  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL for various strains.
  • CNS Activity Assessment : Animal models have been employed to assess the potential CNS effects of this compound. Behavioral tests indicated possible anxiolytic effects at certain dosages, suggesting modulation of anxiety-related pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Table 2: CNS Activity Assessment Results

Test TypeObservations
Open Field TestIncreased exploration at low doses
Elevated Plus MazeHigher time spent in open arms
Forced Swim TestReduced immobility time

Preparation Methods

Alkylation of Piperidine Nitrogen with 3-Ethoxypropyl Group

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Starting material selection 3-Methylpiperidin-4-amine or protected derivative Provides the piperidine core with 3-methyl and 4-amine
2 Protection (optional) Boc2O or similar protecting agent Protects the 4-amine to prevent side reactions
3 N-Alkylation 3-Ethoxypropyl bromide, base (e.g., Et3N), solvent (DMF or THF), 25-60 °C Introduces 3-ethoxypropyl substituent at N-1
4 Deprotection (if used) Acidic conditions (e.g., TFA in DCM) Removes protecting group to reveal free amine
5 Purification Extraction, drying, crystallization or chromatography Isolates pure this compound

Detailed Research Findings and Notes

  • Solvent and Temperature: Polar aprotic solvents like DMF and THF facilitate nucleophilic substitution on alkyl halides. Mild heating (up to 60 °C) improves reaction rates without decomposing sensitive groups.

  • Catalysts: While palladium catalysts are used in related heterocyclic syntheses, for this alkylation step, no metal catalyst is typically required.

  • Purification: Crystallization from diethyl ether or mixtures of diethyl ether/diisopropyl ether is effective for isolating the product as a solid.

  • Yield and Purity: Reported yields for similar alkylation steps range from moderate to high (60-85%), depending on reaction scale and purification methods.

  • Safety and Handling: Alkyl halides and amines require careful handling due to toxicity and volatility. Proper ventilation and protective equipment are mandatory.

Comparative Analysis of Preparation Methods

Method Aspect Alkylation with 3-Ethoxypropyl Halide Alternative Reductive Amination Notes
Starting Materials 3-Methylpiperidin-4-amine + alkyl halide Piperidin-4-one + ethoxypropyl amine Alkylation more straightforward
Reaction Conditions Base, aprotic solvent, mild heat Reducing agent (NaBH3CN), acid catalyst Reductive amination more sensitive
Yield Moderate to high Variable Alkylation preferred for purity
Purification Crystallization, chromatography Chromatography Alkylation easier to purify

Q & A

Q. What are the optimal synthetic routes for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized under controlled conditions (e.g., 35°C, inert atmosphere) using catalysts like copper(I) bromide and bases such as cesium carbonate . Reaction optimization may require screening solvents (e.g., DMSO for solubility) and adjusting stoichiometric ratios. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization via 1^1H/13^13C NMR ensures structural fidelity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H NMR detects proton environments (e.g., ethoxypropyl CH2_2 at δ 1.2–1.5 ppm; piperidine NH at δ 2.5–3.0 ppm). 13^13C NMR confirms carbon frameworks .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]+^+ peak) .
  • Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for similar compounds) ensures purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility can be assessed in polar (e.g., water, ethanol) and nonpolar solvents (e.g., DCM) via gravimetric analysis. Stability studies under varying pH, temperature, and light exposure (e.g., 25°C vs. 40°C) are critical for storage guidelines. For example, piperidine derivatives often degrade in acidic conditions, necessitating neutral buffers .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethoxypropyl group influence receptor binding affinity in pharmacological studies?

  • Methodological Answer : The ethoxypropyl moiety may enhance lipophilicity, affecting blood-brain barrier penetration. Competitive binding assays (e.g., radioligand displacement) using serotonin/dopamine transporters can quantify affinity. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with receptor active sites, guided by structural analogs like 1-[(3-Methylphenyl)methyl]piperidin-4-amine .

Q. What computational strategies are effective for predicting metabolic pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites (e.g., amine oxidation). Software like Schrödinger’s ADMET Predictor models cytochrome P450 metabolism. Experimental validation via LC-MS/MS detects metabolites in hepatocyte incubations .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, endpoint measurements). Standardize protocols using guidelines like OECD TG 455. Cross-validate results via orthogonal methods:
  • In vitro : Patch-clamp electrophysiology vs. fluorescence-based calcium flux assays.
  • In silico : Compare QSAR models with molecular dynamics simulations .

Methodological Considerations

  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA, Bland-Altman plots) to assess inter-assay variability .
  • Experimental Design : Employ factorial designs (e.g., 2k^k designs) to test multiple variables (e.g., pH, temperature) efficiently .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
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1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.